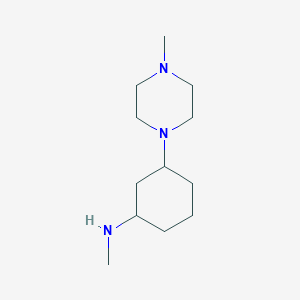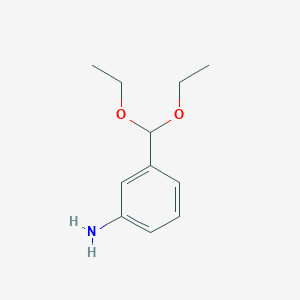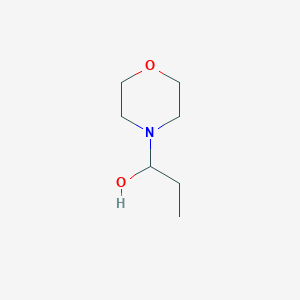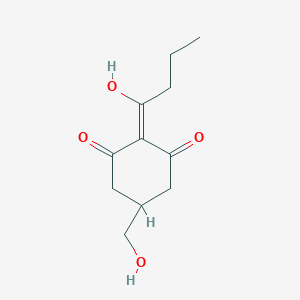
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester is an organic compound with the molecular formula C9H14O4 It is a monomethyl ester of 1,3-cyclohexanedicarboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester can be synthesized through selective esterification of 1,3-cyclohexanedicarboxylic acid. One common method involves the use of methanol and a catalytic amount of thionyl chloride at room temperature (approximately 25-27°C). The reaction selectively esterifies the nonconjugated carboxyl group in the presence of an aromatic or conjugated carboxyl group .
Industrial Production Methods
Industrial production of monomethyl 1,3-cyclohexanedicarboxylate typically involves large-scale esterification processes. These processes use similar reagents and conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques ensures the purity and quality of the final product.
化学反応の分析
Types of Reactions
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
Oxidation: 1,3-cyclohexanedicarboxylic acid.
Reduction: 1,3-cyclohexanedimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical agents.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
作用機序
The mechanism of action of monomethyl 1,3-cyclohexanedicarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or polymer synthesis .
類似化合物との比較
Similar Compounds
- Dimethyl 1,3-cyclohexanedicarboxylate
- 1,4-Cyclohexanedicarboxylic acid
- 1,2-Cyclohexanedicarboxylic acid
Uniqueness
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester is unique due to its selective esterification, which allows for specific functionalization and reactivity. This selectivity makes it a valuable intermediate in organic synthesis and industrial applications .
特性
分子式 |
C9H13O4- |
|---|---|
分子量 |
185.20 g/mol |
IUPAC名 |
3-methoxycarbonylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1 |
InChIキー |
PODOUIALODEQFA-UHFFFAOYSA-M |
正規SMILES |
COC(=O)C1CCCC(C1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-5-methoxyphenol](/img/structure/B8571516.png)




![(1S,5R,6S)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8571553.png)



